Hexadecahydroindeno[2,1-a]indene
Description
Structure
2D Structure
Properties
CAS No. |
56292-67-2 |
|---|---|
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
1,2,3,4,4a,4b,5,5a,6,7,8,9,9a,9b,10,10a-hexadecahydroindeno[2,1-a]indene |
InChI |
InChI=1S/C16H26/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16(13)15/h11-16H,1-10H2 |
InChI Key |
HYWZGHCYRBLPFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC3C2CC4C3CCCC4 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Hexadecahydroindeno 2,1 a Indene
Retrosynthetic Analysis of the Hexadecahydroindeno[2,1-a]indene Skeleton
A retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com This process allows for the identification of key bond disconnections and strategic precursors.
Identification of Key Disconnections and Precursors
The tetracyclic framework of this compound presents several opportunities for strategic bond cleavage. A logical approach is to simplify the fused ring system by disconnecting one of the five-membered rings. A primary disconnection can be made at the C-C bond that joins the two indane moieties, leading to a precursor with a single indane system and a tethered side chain capable of cyclization.
Further deconstruction of the indane skeleton can proceed via well-established methods for cyclopentane (B165970) synthesis, such as intramolecular aldol (B89426) condensation or radical cyclization. libretexts.orgbaranlab.org This leads to simpler, acyclic precursors that are more readily accessible. An alternative strategy involves disconnecting the molecule to reveal the aromatic indeno[2,1-a]indene core, which can then be hydrogenated in a final step.
| Precursor | Description | Potential Starting Materials |
| Substituted Indane with Alkyl Side Chain | An indane derivative with a functionalized side chain poised for intramolecular cyclization to form the second five-membered ring. | Indanone, substituted styrenes |
| Aromatic Indeno[2,1-a]indene | The unsaturated, planar core of the target molecule. | 2-Indanone, phthalic anhydride |
| Dicarbonyl Compounds | Acyclic precursors that can undergo intramolecular cyclization to form the fused ring system. | Substituted glutaric or adipic acid derivatives |
Analysis of Existing Approaches for Related Polycyclic Systems
The synthesis of complex polycyclic hydrocarbons often employs powerful ring-forming reactions. researchgate.netnih.govrsc.org For instance, the synthesis of various fused ring systems has been achieved through intramolecular Michael additions and transition-metal-catalyzed "cut-and-sew" reactions. nih.govacs.org These methods provide a blueprint for assembling the intricate carbon skeleton of this compound.
The synthesis of polycyclic aromatic hydrocarbons (PAHs) often involves oxidative cyclodehydrogenation or palladium-catalyzed annulation reactions. researchgate.netrsc.org The resulting aromatic core can then be subjected to catalytic hydrogenation to yield the saturated polycyclic alkane. The choice of catalyst for hydrogenation, such as platinum, palladium, or nickel, is crucial for achieving complete saturation of the aromatic rings. youtube.comyoutube.comyoutube.com
Total Synthesis Approaches for this compound
The construction of a complex molecule like this compound can be approached through either a linear or a convergent synthetic route. Each strategy has distinct advantages and disadvantages that must be weighed when planning the synthesis.
Development of Convergent vs. Linear Synthetic Routes
A linear synthesis involves the sequential modification of a single starting material through a series of reactions until the final product is obtained. While conceptually straightforward, this approach can be inefficient for complex targets due to the compounding effect of yield losses at each step.
| Synthetic Route | Advantages | Disadvantages |
| Linear Synthesis | - Conceptually simpler to plan. - May be suitable for less complex fragments. | - Overall yield can be low for many steps. - A failure at any step can halt the entire synthesis. |
| Convergent Synthesis | - Higher overall yield. - Allows for parallel synthesis of fragments. - More flexible and efficient for complex molecules. | - Requires careful planning of fragment coupling. - May involve more complex individual steps. |
Strategies for Constructing the Fused Indene (B144670) Core
The central challenge in the synthesis of this compound is the construction of the fused five-membered ring system. studysmarter.co.uk Several strategies can be envisioned for this task.
One approach is to first synthesize the aromatic indeno[2,1-a]indene core. This can be achieved through various methods, including the acid-catalyzed dimerization of 2-indanone. The resulting aromatic compound can then be fully saturated via catalytic hydrogenation. This method benefits from the thermodynamic driving force of aromatization in the ring-forming steps.
Alternatively, the saturated ring system can be constructed directly. This could involve an intramolecular cyclization of a suitably functionalized precursor. For example, a dicarbonyl compound could undergo an intramolecular aldol condensation to form a five-membered ring. Radical cyclizations are another powerful tool for the formation of five-membered rings and have been successfully applied in the synthesis of complex polycyclic systems. libretexts.orgacs.orgnih.gov
Optimization of Ring-Closing Reactions and Cycloadditions
The optimization of these reactions involves careful control of reaction conditions such as temperature, concentration, and the choice of catalyst or reagent. For instance, in an intramolecular aldol condensation, the choice of base and solvent can significantly influence the yield and stereoselectivity of the cyclization.
Radical cyclizations are often initiated by a radical initiator, and the concentration of the radical trap is a key parameter to control. In RCM, the choice of a suitable ruthenium or molybdenum catalyst is crucial for achieving high yields and selectivity.
Cycloaddition reactions, such as the Diels-Alder reaction, are also powerful tools for the construction of fused ring systems. nih.gov While not directly applicable to the formation of the saturated five-membered rings in the target molecule, they could be used to construct a precursor with the desired carbon skeleton, which could then be further elaborated.
| Ring-Closing Reaction | Key Optimization Parameters | Potential Application |
| Intramolecular Aldol Condensation | Base, solvent, temperature, concentration | Formation of a five-membered ring from a dicarbonyl precursor. |
| Radical Cyclization | Initiator, radical trap concentration, solvent | Formation of a five-membered ring from an unsaturated precursor. |
| Ring-Closing Metathesis (RCM) | Catalyst, solvent, temperature, concentration | Formation of a five-membered ring from a diene precursor. |
Stereoselective Synthesis of this compound Isomers
The creation of specific stereoisomers of this compound hinges on the ability to control the formation of each stereocenter during the synthetic sequence. This is typically achieved through either diastereoselective or enantioselective reactions.
Diastereoselective and Enantioselective Approaches
Diastereoselective approaches to the this compound core often rely on substrate control, where the existing stereocenters in a partially synthesized framework direct the stereochemical outcome of subsequent transformations. Enantioselective methods, on the other hand, introduce chirality using an external chiral agent, such as a catalyst or an auxiliary, to favor the formation of one enantiomer over the other.
For instance, the synthesis of related polycyclic structures has been achieved with high diastereoselectivity through multi-component reactions. One such example is the morpholine-promoted three-component reaction of N-alkylpiperidinone, indane-1,3-dione, and 2-arylideneindane-1,3-dione, which yields complex fused systems with a specific exo-configuration. rsc.org While not directly targeting this compound, this demonstrates the potential of domino reactions to construct complex polycyclic frameworks with defined stereochemistry.
Enantioselective strategies often involve the asymmetric hydrogenation of unsaturated precursors. The asymmetric hydrogenation of aromatic compounds is a powerful tool for accessing chiral cyclic skeletons. dicp.ac.cn Although the complete asymmetric hydrogenation of the indeno[2,1-a]indene system to a single enantiomer of a specific hexadecahydro isomer is a formidable challenge, advances in catalysis offer promising avenues.
Chiral Auxiliary and Asymmetric Catalysis in Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. rsc.org Once the desired stereocenter(s) are established, the auxiliary is removed. This strategy has been widely applied in asymmetric synthesis. For instance, chiral auxiliaries derived from the readily available cis-1-amino-2-hydroxyindan have been employed in highly enantioselective aldol reactions, demonstrating their utility in controlling stereochemistry in reactions involving indane-like structures.
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient method for introducing chirality. youtube.com The Nobel Prize in Chemistry 2021 highlighted the power of asymmetric organocatalysis, where small organic molecules act as catalysts. youtube.com For the synthesis of this compound, asymmetric hydrogenation using chiral transition metal catalysts is a particularly relevant approach.
The choice of metal and chiral ligand is crucial for achieving high enantioselectivity. Rhodium, ruthenium, and iridium complexes with chiral phosphine (B1218219) ligands have shown great success in the asymmetric hydrogenation of various olefins and aromatic compounds. nih.govyoutube.com For example, rhodium complexes with chiral diphosphine ligands have been used for the asymmetric hydrogenation of all-carbon aromatic rings, affording axially chiral cyclic compounds with high enantioselectivity. nih.gov
A summary of common chiral ligands and their applications in asymmetric hydrogenation is presented below:
| Chiral Ligand | Metal Catalyst | Substrate Class | Potential Application for this compound |
| BINAP | Ru, Rh | Aromatic compounds, enamides | Asymmetric hydrogenation of the indeno[2,1-a]indene core. |
| Josiphos | Rh | Enamines | Stereoselective reduction of partially hydrogenated intermediates. |
| DIPAMP | Rh | Enamides | Potential for directed hydrogenation of functionalized precursors. |
| Chiral Phosphine Ligands | Ir | Activated pyridiniums | Hydrogenation of heteroaromatic analogs of the indeno-indene system. |
Control of Multiple Stereocenters in the this compound Framework
The this compound molecule possesses several stereocenters, and achieving control over all of them is a significant synthetic hurdle. The strategy often involves a stepwise approach, where stereocenters are set sequentially. The initial stereochemical information can be introduced via an enantioselective reaction, and this chirality is then relayed to the subsequent stereocenters through diastereoselective transformations.
Investigation of Hydrogenation and Reduction Methodologies
The most direct route to this compound involves the complete hydrogenation of its aromatic precursor, indeno[2,1-a]indene, or its partially hydrogenated derivatives like 5,10-dihydroindeno[2,1-a]indene. nih.gov This process requires breaking the aromaticity of the fused ring system, which can be energetically demanding.
Regioselective and Stereoselective Hydrogenation of Indeno-Indene Derivatives
The hydrogenation of polycyclic aromatic hydrocarbons (PAHs) can proceed with regioselectivity, meaning that certain rings or double bonds are reduced preferentially. acs.org For instance, the catalytic hydrogenation of PAHs using ruthenium nanoparticles has been shown to selectively hydrogenate the less substituted ring. rsc.org In the context of indeno[2,1-a]indene, this could potentially allow for the stepwise reduction of the aromatic system, providing intermediates for further stereocontrolled transformations.
The stereoselectivity of the hydrogenation is highly dependent on the catalyst and reaction conditions. Heterogeneous catalysts like palladium and platinum are commonly used for hydrogenation. For example, the regioselective hydrogenation of 1,2-indanedione to rac-2-hydroxy-1-indanone has been achieved with high selectivity using a Pd/Al2O3 catalyst. While this is a reduction of a dione (B5365651) and not a full arene hydrogenation, it highlights the potential for selective transformations within the indane framework.
The stereochemical outcome of hydrogenation can also be influenced by directing groups on the substrate. The presence of a hydroxyl or other coordinating group can direct the catalyst to one face of the molecule, leading to a specific stereoisomer.
Catalytic Systems for Exhaustive Saturation
Achieving complete saturation of the indeno[2,1-a]indene core to form this compound requires robust catalytic systems capable of operating under conditions that can overcome the aromatic stabilization energy. High pressures of hydrogen and elevated temperatures are often necessary.
Homogeneous catalysts, such as those based on rhodium and ruthenium, have been employed for the hydrogenation of aromatic compounds. rsc.org While often used for asymmetric hydrogenations, these catalysts can also be tuned for complete reduction under forcing conditions. Frustrated Lewis pairs have also emerged as metal-free catalysts for the hydrogenation of PAHs. rsc.org
Heterogeneous catalysts remain a workhorse for exhaustive hydrogenations. The choice of catalyst and support can influence the activity and selectivity of the reaction.
Below is a table summarizing catalytic systems used for the hydrogenation of aromatic compounds, which could be applicable to the synthesis of this compound:
| Catalyst System | Conditions | Substrate Scope | Potential for this compound Synthesis |
| Rh/Chiral Diphosphine | Mild pressure and temperature | All-carbon aromatic rings | Enantioselective partial or full hydrogenation of the indeno-indene core. nih.gov |
| Ru Nanoparticles/PPh3 | Mild conditions | Polycyclic aromatic hydrocarbons | Regioselective partial hydrogenation to access specific dihydro- or tetrahydro- isomers. rsc.org |
| Pd/C, PtO2 | High H2 pressure, elevated temperature | General aromatic compounds | Exhaustive hydrogenation to the fully saturated hexadecahydro framework. |
| Frustrated Lewis Pairs | High H2 pressure, elevated temperature | Polycyclic aromatic hydrocarbons | Metal-free approach to complete saturation. rsc.org |
Synthesis of Deuterated and Isotopically Labeled this compound Analogues for Mechanistic Studies
The preparation of deuterated this compound analogues is predicated on the initial synthesis of a deuterated indeno[2,1-a]indene precursor. Various methods have been developed for the selective incorporation of deuterium (B1214612) into the indene ring system.
One effective strategy involves a ruthenium-catalyzed isomerization-deuteration sequence. This method allows for the selective deuteration at the 3-position of an indene derivative through the use of a suitable deuterium source in the presence of a ruthenium catalyst. researchgate.net Another versatile approach relies on the transformation of enediynes to indenes, which offers multiple points for the introduction of deuterium. nasa.govaip.org In this sequence, selectively deuterated fulvene (B1219640) intermediates can be prepared and subsequently converted to indenes with deuterium incorporated at specific positions. nasa.govaip.org This can be achieved through the use of deuterated reagents such as tributyltin deuteride (B1239839) or by quenching anionic intermediates with deuterium oxide (D₂O). nasa.gov
Once the desired deuterated indeno[2,1-a]indene precursor is obtained, the final step would involve a catalytic hydrogenation to saturate the aromatic and olefinic bonds, yielding the target this compound analogue. This hydrogenation step is crucial and would need to be carried out under conditions that minimize any potential H/D exchange, thereby preserving the specific labeling pattern.
The resulting deuterated this compound molecules would be invaluable for mechanistic studies. For instance, they could be used to probe the stereochemistry and mechanism of catalytic hydrogenation processes on polycyclic aromatic hydrocarbons. The position of the deuterium atoms would act as a spectroscopic marker, allowing researchers to track bond formations and rearrangements. Furthermore, such labeled compounds are instrumental in kinetic isotope effect studies, which can provide detailed insights into the rate-determining steps of chemical reactions. acs.orgucsb.edu The use of deuterium-labeled compounds in conjunction with techniques like mass spectrometry and NMR spectroscopy is a cornerstone of modern mechanistic organic chemistry. acs.orgresearchgate.net
Below is a proposed synthetic scheme for accessing deuterated this compound, based on established methods for indene deuteration.
Proposed Synthetic Route to Deuterated this compound
| Step | Description | Key Reagents/Catalysts | Deuterium Source |
| 1 | Synthesis of Indeno[2,1-a]indene | Standard organic synthesis methods | - |
| 2a | Selective Deuteration at C3 | Ruthenium-catalyzed isomerization-deuteration | D₂O |
| 2b | Multi-site Deuteration via Fulvene Intermediate | Enediyne to indene transformation | Tributyltin deuteride, D₂O |
| 3 | Catalytic Hydrogenation | Pd/C, PtO₂, or Rh/C | H₂ gas |
This table presents a hypothetical synthetic pathway based on established methodologies for the deuteration of indene derivatives, as direct synthesis for the target compound is not found in the cited literature.
The strategic placement of deuterium atoms within the this compound framework would enable detailed investigation into various chemical transformations, providing a deeper understanding of the underlying reaction mechanisms.
Structural Elucidation and Stereochemical Analysis of Hexadecahydroindeno 2,1 a Indene
Advanced Spectroscopic Techniques for Configuration Assignment
Spectroscopic techniques are indispensable for probing the intricate structural details of Hexadecahydroindeno[2,1-a]indene in solution. These methods provide a wealth of information regarding the connectivity of atoms and their spatial relationships, which are crucial for assigning the molecule's configuration.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for mapping the bonding framework and through-space interactions within a molecule. For a complex saturated system like this compound, a combination of several 2D NMR experiments is required to unambiguously determine the relative stereochemistry of its various stereoisomers.
Correlation Spectroscopy (COSY) is fundamental for establishing proton-proton (¹H-¹H) coupling networks. longdom.orglongdom.org In a COSY spectrum of this compound, cross-peaks would appear between protons that are scalar-coupled, typically those on adjacent carbon atoms. This allows for the tracing of the carbon skeleton's connectivity through the fused ring system.
Heteronuclear Multiple Bond Correlation (HMBC) provides correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, which are not directly attached to any protons, and for piecing together the different spin systems identified by COSY.
Table 1: Illustrative 2D NMR Data for a Hypothetical Stereoisomer of this compound
| Proton (¹H) Signal | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |
| H-4a | H-4, H-5, H-9b | C-4, C-5, C-5a, C-9b | H-9b, H-5 (axial) |
| H-5a | H-5, H-6 | C-4a, C-5, C-6, C-9c | H-6 (equatorial) |
| H-9b | H-4a, H-9a | C-4a, C-5a, C-9a, C-9c | H-4a, H-9a (trans-diaxial) |
| H-10 | H-11a | C-11, C-11a, C-11b | H-11a, H-1 (proximal) |
Note: This table is illustrative and does not represent experimentally determined data.
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Activity |
| C-H Stretching (sp³ CH, CH₂) | 2850-3000 | IR and Raman active |
| CH₂ Bending (Scissoring) | 1450-1470 | IR and Raman active |
| C-C Stretching | 800-1200 | Weak in IR, stronger in Raman |
| Skeletal Vibrations (Fingerprint) | < 1500 | IR and Raman active (complex) |
Note: This table represents general frequency ranges for saturated hydrocarbons.
Once the relative stereochemistry is established, determining the absolute configuration of a chiral molecule like this compound requires chiroptical techniques. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.
Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light. For this compound, which lacks a chromophore, derivatization with a chromophoric group may be necessary to obtain a measurable CD spectrum. Alternatively, modern computational methods can predict the CD spectra of even non-derivatized saturated hydrocarbons.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign and magnitude of the Cotton effect, is characteristic of a specific enantiomer.
By comparing the experimentally obtained CD and ORD spectra with those predicted for different absolute configurations using quantum chemical calculations, the true absolute stereochemistry of a specific enantiomer of this compound can be assigned.
X-ray Crystallographic Studies of this compound and Its Derivatives
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. Obtaining a single crystal of suitable quality for X-ray diffraction analysis would provide a definitive structural model of this compound or one of its derivatives. nih.gov
An X-ray crystallographic study would not only reveal the intramolecular structure but also provide detailed insights into how the molecules are arranged in the crystal lattice. For a non-polar hydrocarbon like this compound, the crystal packing would be primarily governed by weak van der Waals forces. The analysis of these packing arrangements can provide information about the subtle intermolecular interactions that stabilize the crystal structure.
The primary outcome of an X-ray crystallographic analysis would be the precise coordinates of each atom in the molecule. This allows for the direct visualization of the solid-state conformation, including the exact bond lengths, bond angles, and torsion angles. This would definitively confirm the relative and absolute stereochemistry determined by spectroscopic and chiroptical methods, providing an incontrovertible structural proof.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Illustrative Value |
| Chemical Formula | C₁₆H₂₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 98.5 |
| Volume (ų) | 1220 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.19 |
Note: This table is a hypothetical representation of the kind of data obtained from an X-ray crystallographic study.
Conformational Analysis of the this compound Skeleton
Assessment of Ring Strain and Torsional Barriers
The stability of any cycloalkane is largely influenced by the presence of ring strain, which is a composite of angle strain and torsional strain. wikipedia.orgchemistrysteps.com Angle strain arises from the deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°, while torsional strain (or Pitzer strain) results from eclipsing interactions between adjacent atoms. chemistrysteps.comlibretexts.org
In the this compound skeleton, each of the four rings is a five-membered carbocycle. A planar cyclopentane (B165970) ring would have internal C-C-C bond angles of 108°, which is very close to the ideal 109.5°, suggesting minimal angle strain. libretexts.orgfiveable.me However, a planar conformation would force all the hydrogen atoms into eclipsing positions, leading to significant torsional strain, estimated at around 10 kcal/mol. libretexts.org To alleviate this strain, cyclopentane and its derivatives adopt non-planar, puckered conformations, such as the "envelope" and "twist" forms. libretexts.orgsaskoer.ca In the this compound framework, each of the constituent five-membered rings is expected to adopt such puckered conformations.
Torsional barriers are the energy hurdles that must be overcome for rotation around single bonds. In cyclic systems, these barriers are associated with the conformational changes of the ring itself, such as the interconversion between different envelope or twist forms. msu.edu This process, known as pseudorotation in cyclopentane, involves a continuous movement of the pucker around the ring. The energy barrier for pseudorotation in cyclopentane is very low, making it a highly flexible ring at room temperature. For the fused system of this compound, while each ring will strive to minimize torsional strain through puckering, the ring fusions will restrict this dynamic process, leading to higher and more complex torsional barriers compared to a single cyclopentane ring.
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |
|---|---|---|---|
| Cyclopropane | 3 | 27.5 | 9.2 |
| Cyclobutane | 4 | 26.3 | 6.6 |
| Cyclopentane | 5 | 6.2 | 1.2 |
| Cyclohexane (B81311) | 6 | 0 | 0 |
| Cycloheptane | 7 | 6.3 | 0.9 |
This table presents comparative strain energies for various cycloalkanes to provide context for the strain expected in the five-membered rings of this compound. Data is generalized from established sources. libretexts.orglibretexts.orgfiveable.me
Dynamic NMR Studies for Conformational Exchange Processes
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes that occur on a timescale accessible to NMR experiments. nih.gov For the this compound molecule, DNMR would be the primary method to probe the dynamic behavior of its fused five-membered rings.
At low temperatures, the conformational exchange, such as the pseudorotation of the individual rings, would be slow on the NMR timescale. This would result in a complex spectrum where chemically non-equivalent protons or carbons in a single, "frozen" conformation would give rise to distinct signals. As the temperature is increased, the rate of conformational interconversion accelerates. When the rate of this exchange becomes comparable to the frequency difference between the signals of the interconverting sites, the NMR signals begin to broaden.
Upon further heating, a point is reached where the exchange becomes so rapid that the individual signals merge into a single, time-averaged signal. This temperature is known as the coalescence temperature (T_c). By analyzing the NMR line shapes over a range of temperatures (line shape analysis), it is possible to determine the rate constants (k) for the exchange process at different temperatures. acs.org From these rate constants, the activation parameters for the conformational exchange, including the free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be calculated using the Eyring equation.
For this compound, DNMR studies would provide invaluable information on the energy barriers separating different conformations. This would allow for a quantitative understanding of the molecule's flexibility and the relative stability of its various puckered and fused-ring arrangements. Given the complexity of the four-ring system, multiple distinct dynamic processes with different activation energies might be observable.
| Dynamic Process | Coalescence Temp. (T_c) (K) | Rate Constant at T_c (k) (s⁻¹) | Free Energy of Activation (ΔG‡) (kcal/mol) |
|---|---|---|---|
| Ring Puckering (Hypothetical) | 250 | ~200 | ~12-14 |
| Cis-Decalin Ring Inversion | 243 | - | 12.7 |
| Cyclohexane Chair-Chair Inversion | 213 | - | 10-11 |
This table presents hypothetical and comparative data for dynamic processes in cyclic systems. The values for this compound are illustrative of what might be observed in a DNMR experiment, while data for cis-decalin and cyclohexane are provided for comparison.
Theoretical and Computational Chemistry Studies of Hexadecahydroindeno 2,1 a Indene
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. openaccessjournals.comkallipos.gr These methods would be essential in elucidating the electronic nature and thermodynamic stability of Hexadecahydroindeno[2,1-a]indene.
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization
The first step in computationally characterizing this compound would be to determine its most stable three-dimensional structure through geometry optimization. Density Functional Theory (DFT) and ab initio methods are the primary tools for this purpose. These methods solve approximations of the Schrödinger equation to find the lowest energy arrangement of the atoms. openaccessjournals.comkallipos.gr
A systematic search of scientific databases indicates that no specific studies employing DFT or ab initio methods for the geometry optimization of this compound have been published. Such a study would be necessary to define the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformer(s).
Analysis of Frontier Molecular Orbitals (FMOs)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Currently, there is no published research available that details the analysis of the Frontier Molecular Orbitals for this compound. A computational study would be required to calculate these orbital energies and visualize their spatial distribution.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing a compound, especially when compared with experimental data. kallipos.gr
Computational NMR Chemical Shift Prediction and Comparison with Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly DFT, can be used to predict the 1H and 13C NMR chemical shifts of a molecule. These predicted shifts can then be compared to experimentally obtained spectra to confirm the structure.
A review of the literature shows no studies where computational NMR chemical shift predictions for this compound have been performed or compared with experimental data.
Table 1: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes only, as no published data is available.)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C1 | Data not available | Data not available |
| C2 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C4 | Data not available | Data not available |
Vibrational Frequency Calculations for IR and Raman Assignments
Calculations of vibrational frequencies can predict the appearance of a molecule's Infrared (IR) and Raman spectra. These predictions are instrumental in assigning specific vibrational modes to the absorption bands observed in experimental spectra.
There are currently no published computational studies on the vibrational frequencies of this compound. Such research would be needed to theoretically generate and assign its IR and Raman spectra.
Conformational Energy Landscapes and Energy Minimization
Polycyclic molecules like this compound can exist in various conformations due to the flexibility of their ring systems. fiveable.melibretexts.orgpressbooks.pubopenstax.org Mapping the conformational energy landscape involves identifying all possible low-energy conformers and the energy barriers for interconversion between them. This is typically achieved through systematic or stochastic conformational searches followed by geometry optimization and energy calculation for each identified conformer.
A thorough search of chemical literature and databases reveals no studies focused on the conformational energy landscape or energy minimization of this compound. The principles of conformational analysis seen in molecules like decalin and steroids would be applicable, but specific research on this compound is not available. libretexts.orgopenstax.org
Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This table is for illustrative purposes only, as no published data is available.)
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Conformer A | Data not available |
| Conformer B | Data not available |
Molecular Mechanics and Dynamics Simulations for Conformational Sampling
In the absence of published research, one can only hypothesize the potential application of molecular mechanics (MM) and molecular dynamics (MD) simulations to this compound. These computational techniques are ideally suited for exploring the vast conformational space of such a complex molecule.
A typical workflow would involve:
Force Field Selection: Choosing an appropriate force field (e.g., MMFF94, OPLS3e, or a specialized hydrocarbon force field) would be the initial step. The accuracy of the subsequent calculations would be highly dependent on the parametrization of the chosen force field for saturated hydrocarbon systems.
Conformational Search: A systematic or stochastic conformational search algorithm would be employed to generate a large number of initial geometries. This could involve techniques like molecular dynamics simulations at elevated temperatures, Monte Carlo methods, or low-mode conformational searches.
Energy Minimization: Each generated conformer would then be subjected to energy minimization to locate the nearest local energy minimum on the potential energy surface.
MD simulations would provide further insights into the dynamic behavior of the molecule, revealing how it flexes and transitions between different conformational states over time. This would be crucial for understanding its behavior in different environments, such as in solution or at interfaces.
Identification of Stable Conformers and Transition States
Following a comprehensive conformational search, the resulting low-energy structures would need to be analyzed to identify the unique stable conformers. This involves clustering the minimized structures based on their geometries (e.g., using root-mean-square deviation of atomic positions) and ranking them by their relative energies.
To map the pathways of interconversion between these stable conformers, transition state search algorithms (e.g., synchronous transit-guided quasi-Newton methods) would be necessary. These calculations would identify the saddle points on the potential energy surface that represent the energy barriers between conformers. The results of such an analysis would provide a detailed understanding of the molecule's flexibility and the timescales of its conformational dynamics.
A hypothetical data table summarizing the results of such a study might look like this:
Table 1: Hypothetical Relative Energies and Key Dihedral Angles of Stable Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) |
| A | 0.00 | 175.4 | -60.2 |
| B | 1.25 | -178.1 | 58.9 |
| C | 2.80 | 65.7 | 170.3 |
| D | 3.50 | -70.1 | -165.8 |
Note: This table is purely illustrative and is not based on experimental or calculated data.
Computational Studies of Reaction Mechanisms Involving this compound
The reactivity of this compound is another area ripe for computational exploration. Quantum mechanical methods, such as Density Functional Theory (DFT), would be the tool of choice for investigating potential reaction mechanisms.
Elucidation of Reaction Pathways and Transition States
For any proposed reaction involving this compound, such as oxidation, halogenation, or dehydrogenation, DFT calculations could be used to elucidate the step-by-step mechanism. This would involve:
Locating Reactants, Products, and Intermediates: The geometries and energies of all species involved in the reaction would be calculated.
Identifying Transition States: For each elementary step, the transition state structure connecting the reactant and product would be located.
Calculating Activation Energies: The energy difference between the transition state and the reactants would provide the activation energy for that step, a key determinant of the reaction rate.
By piecing together the elementary steps, a complete reaction pathway can be constructed, providing a detailed picture of how the transformation occurs at a molecular level.
Rationalization of Observed Chemo-, Regio-, and Stereoselectivity
Should experimental data on the reactivity of this compound become available, computational studies would be invaluable in explaining any observed selectivity. For instance, if a reaction shows a preference for a particular position on the molecule (regioselectivity) or for the formation of a specific stereoisomer (stereoselectivity), computational modeling could provide the underlying reasons.
By comparing the activation energies for different possible reaction pathways, researchers could determine which pathway is energetically favored. For example, if a reaction could proceed through two different transition states leading to two different products, the transition state with the lower energy would correspond to the major product.
A hypothetical data table for such a study might be presented as follows:
Table 2: Hypothetical Calculated Activation Energies for Competing Reaction Pathways
| Pathway | Product | Activation Energy (kcal/mol) | Predicted Selectivity |
| 1a | Product A (Axial attack) | 25.3 | Minor |
| 1b | Product B (Equatorial attack) | 20.1 | Major |
| 2a | Product C (Ring 1 substitution) | 30.5 | Not observed |
| 2b | Product D (Ring 2 substitution) | 22.8 | Observed |
Note: This table is purely illustrative and is not based on experimental or calculated data.
Reactivity and Transformational Chemistry of Hexadecahydroindeno 2,1 a Indene
Investigation of Functionalization Reactions on the Hexadecahydroindeno[2,1-a]indene Core
The functionalization of a saturated carbocyclic core like this compound is a formidable task that necessitates the selective activation of strong C-H bonds. The development of methodologies to achieve such transformations would be of significant interest for creating novel derivatives with potential applications in materials science and medicinal chemistry.
Site-Selective C-H Functionalization Methodologies
Currently, there is a lack of published research detailing the site-selective C-H functionalization of this compound. However, one can hypothesize potential outcomes based on the known reactivity of similar polycyclic alkanes. The this compound framework possesses several distinct C-H bonds, including methine, methylene, and ethylene (B1197577) bridgehead positions. The tertiary C-H bonds at the bridgehead positions and other stereocenters are generally the most reactive towards radical-based functionalization due to the stability of the resulting tertiary radical.
Modern C-H functionalization methods, often employing transition metal catalysis (e.g., using rhodium, palladium, or iridium catalysts), could offer a pathway to selectivity. These reactions often proceed via cyclometalation or σ-bond metathesis. The regioselectivity would be highly dependent on the directing group strategy employed, where a pre-installed functional group on the this compound skeleton would guide the catalyst to a specific C-H bond. Without such a directing group, achieving high selectivity among the numerous C-H bonds would be a significant challenge.
Stereocontrolled Introduction of Functional Groups
The stereocontrolled introduction of functional groups onto the this compound core is intrinsically linked to the methodologies discussed above. The rigid, fused ring system of the molecule would likely influence the stereochemical outcome of any functionalization reaction. For instance, in a catalytic C-H activation process, the approach of the catalyst could be sterically hindered by the concave or convex face of the molecule, leading to a diastereoselective transformation.
Furthermore, if a chiral catalyst were employed, it could potentially differentiate between enantiotopic C-H bonds, leading to an enantioselective functionalization. However, without any experimental data, the feasibility and efficiency of such stereocontrolled reactions on this compound remain purely speculative.
Mechanistic Studies of Rearrangement Reactions
The rigid, strained framework of polycyclic alkanes can be prone to rearrangement reactions under specific conditions, often leading to thermodynamically more stable isomers.
Acid-Catalyzed Skeletal Rearrangements
While no specific studies on the acid-catalyzed rearrangements of this compound have been reported, it is plausible that under strong acidic conditions, the molecule could undergo skeletal isomerization. The mechanism would likely involve the formation of a carbocation intermediate through protonation of a C-C or C-H bond, followed by a series of 1,2-hydride or 1,2-alkyl shifts. The ultimate product distribution would be governed by the relative stabilities of the various possible carbocationic intermediates and the final rearranged hydrocarbon products. The complex topology of the this compound skeleton suggests that a multitude of rearranged isomers could be formed, making the analysis of such a reaction challenging.
Thermal and Photochemical Transformations
The thermal and photochemical reactivity of this compound is another area devoid of specific investigation. Thermally, at high temperatures, C-C bond cleavage could occur, leading to fragmentation or isomerization. Photochemically, in the absence of any chromophores, direct excitation of the σ-bonds would require high-energy UV light and would likely lead to non-selective C-H and C-C bond cleavage. If photosensitizers were employed, it might be possible to achieve more controlled transformations, but this remains an open area for research.
Derivatization Strategies for Exploration of Molecular Diversity
The development of derivatization strategies for this compound is contingent on the successful implementation of the functionalization reactions described earlier. Once a functional group is introduced, a wide array of subsequent transformations could be envisioned to build molecular diversity.
For example, if a hydroxyl group were introduced via a C-H oxidation reaction, it could be further converted into a ketone, an ether, an ester, or an alkyl halide. A halogenated derivative could serve as a handle for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The stereochemistry of the initial functionalization would play a critical role in the three-dimensional structure of the resulting derivatives.
Synthesis of Substituted this compound Analogues
There is a notable absence of published studies detailing the synthesis of derivatives of the this compound scaffold. Scientific literature does not currently contain specific examples of reactions, including starting materials, reagents, reaction conditions, or yields for the preparation of substituted analogues of this compound. Consequently, no data is available to compile a table of such derivatives or their spectroscopic and physical properties.
Preparation of Hybrid Molecules Incorporating the this compound Scaffold
The concept of creating hybrid molecules, which involves combining two or more pharmacologically active scaffolds to enhance or modify their biological activity, is a well-established strategy in medicinal chemistry. However, there are no reported instances of the this compound framework being utilized as a building block in the design or synthesis of such hybrid molecules. The scientific community has yet to explore the potential of this particular scaffold in the development of new therapeutic agents or other functional materials.
Advanced Applications of Hexadecahydroindeno 2,1 a Indene in Chemical Sciences
Hexadecahydroindeno[2,1-a]indene as a Chiral Scaffold or Ligand in Asymmetric Catalysis
A comprehensive search for the design, synthesis, and evaluation of ligands incorporating the this compound framework for use in enantioselective transformations yielded no specific results. The scientific literature on asymmetric catalysis is vast, with many studies focusing on chiral scaffolds. However, there is no documented evidence of this compound being utilized for this purpose.
While the broader class of indane derivatives is recognized for its utility as a privileged scaffold in the development of chiral catalysts, no specific examples or studies involving the fully saturated this compound system were identified.
Utilization in Supramolecular Chemistry and Host-Guest Systems
Similarly, an extensive review of literature concerning the engineering of molecules for molecular recognition and the study of intermolecular interactions and self-assembly did not uncover any instances of this compound being used in supramolecular chemistry or as part of host-guest systems.
Research in supramolecular chemistry often involves polycyclic aromatic hydrocarbons and other specifically functionalized molecules to create host-guest complexes. However, the aliphatic, saturated structure of this compound does not appear to have been explored or reported for such applications in the available scientific literature.
Role as a Building Block for Complex Architectures
There is no information available in the public scientific domain that details the use of this compound as a foundational building block for the synthesis of more complex molecular architectures. While the synthesis of polycyclic systems is a significant area of organic chemistry, the specific application of this saturated indene (B144670) derivative as a starting material for constructing larger, more intricate structures is not documented.
Incorporation into Organic Frameworks or Polymeric Materials
The incorporation of rigid molecular building blocks is a common strategy in polymer chemistry to enhance thermal stability, mechanical strength, and specific functionalities of the resulting materials. Saturated polycyclic hydrocarbons, in theory, could serve as robust nodes or struts in the construction of porous organic frameworks or as additives to create high-performance polymers. However, there are no published studies detailing the use of this compound for these purposes. Research on how its unique geometry and lack of reactive functional groups might influence polymer properties has not been undertaken.
Construction of Defined Nanostructures Utilizing the Rigid Scaffold
The precise, three-dimensional architecture of molecules like this compound makes them attractive candidates for the bottom-up construction of nanostructures. Such scaffolds can, in principle, be functionalized to direct their self-assembly into ordered arrays, cages, or other complex nanoscale architectures. These structures could have potential applications in areas such as molecular electronics, drug delivery, or catalysis. At present, no research has been published demonstrating the use of this compound as a foundational element in the field of nanotechnology.
Contribution to Methodological Development in Organic Synthesis: An Unwritten Chapter
The synthesis of complex, sterically congested molecules often drives the development of new synthetic methods and strategies. While the synthesis of various indene derivatives is a well-established area of organic chemistry, the specific challenges associated with the complete saturation of the indeno[2,1-a]indene system to yield this compound are not detailed in accessible literature.
Development of Novel Synthetic Tools Inspired by the this compound Synthesis
The pursuit of a synthetic route to a complex molecule can lead to the discovery of new reagents, catalysts, or reaction pathways that have broader applicability. However, without published, detailed synthetic routes to this compound, it is impossible to ascertain if its synthesis has inspired any new methodological advancements in organic chemistry.
Application in the Synthesis of Other Complex Natural Products or Designed Molecules
The rigid carbon framework of this compound could potentially serve as a starting point or a key intermediate in the total synthesis of other complex natural products or intricately designed molecules. Its defined stereochemistry could be leveraged to control the three-dimensional arrangement of functional groups in a target molecule. Nevertheless, a review of the literature provides no instances where this compound has been employed as a building block in the synthesis of other molecules.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Hexadecahydroindeno[2,1-a]indene, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Gold(I)-catalyzed annulation is a key method for synthesizing dihydroindeno[2,1-a]indene derivatives. For example, alkyne activation using Au(I) catalysts (e.g., [JohnPhosAuNTf₂]) enables efficient cyclization, achieving yields up to 85% under mild conditions (60°C, THF solvent). Optimization should focus on catalyst loading (1–5 mol%) and steric/electronic tuning of substrates to minimize byproducts .
- Key Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| JohnPhosAuNTf₂ | THF | 60 | 85 |
Q. How can the stereochemistry of this compound be unambiguously characterized?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For instance, the cis-configuration of 4b,5,9b,10-tetrahydroindeno[2,1-a]indene was confirmed via single-crystal diffraction (space group P2₁/c, C16H14, MW 206.28 g/mol). Complementary techniques include NOESY NMR to probe spatial proximity of hydrogens in fused bicyclic systems .
Q. What analytical techniques are recommended for purity assessment of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and gas chromatography (GC) with flame ionization detection (FID) are critical. GC retention times (e.g., 12.3 min on a DB-5 column) and HRMS m/z 206.1095 (calc. for C₁₆H₁₄) help distinguish from impurities like dihydroindene derivatives .
Advanced Research Questions
Q. How does isomerism (e.g., [2,1-a] vs. [1,2-a] fusion) influence the electronic properties of dihydroindenoindene derivatives?
- Methodological Answer : Anti-relationship methylene bridges in [2,1-a] isomers (vs. syn in [1,2-a]) reduce steric strain, enhancing π-conjugation. Computational studies (DFT/B3LYP/6-311G**) show a 0.3 eV reduction in HOMO-LUMO gaps for [2,1-a] systems, critical for organic semiconductor design. Experimental validation via UV-vis (λmax ~ 420 nm) and cyclic voltammetry (Ered = -1.2 V vs. Fc/Fc⁺) is recommended .
Q. What strategies mitigate challenges in functionalizing this compound for optoelectronic applications?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., cyano, nitro) at the 5,10-positions via Pd-catalyzed cross-coupling (Suzuki-Miyaura). For example, 5,10-diphenyl substitution increases photoluminescence quantum yield (PLQY) from 0.2 to 0.7 in rigid copolymers. Solvent-free mechanochemical grinding improves regioselectivity .
Q. How do computational models explain the circularly polarized luminescence (CPL) in chiral this compound derivatives?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) simulations reveal that helicene-like distortion in the indenoindene core generates a dissymmetric factor (|gₗᵤₘ|) of ~1×10⁻³. Pair with experimental CPL spectra (λem = 550 nm, Δλ = ±15 nm) to correlate calculated and observed chiroptical activity .
Q. What are the thermodynamic and kinetic barriers in the cycloaddition reactions of this compound?
- Methodological Answer : Diels-Alder reactions with maleic anhydride exhibit ΔG‡ = 18.3 kcal/mol (B3LYP/6-31G*), favoring endo transition states. Kinetic studies (in situ IR monitoring) show 90% conversion in 2 h at 80°C. Competing [3+2] pathways can be suppressed using Lewis acids (e.g., ZnCl₂) .
Contradictions and Open Challenges
- Synthetic Reproducibility : Au(I)-catalyzed methods ( ) report high yields (>80%), but notes batch-dependent purity (97–98%) in tetramethyl derivatives. Investigate ligand decomposition or moisture sensitivity as variables.
- Biological Activity : While indene-dione analogs show antimicrobial activity ( ), this compound lacks such data. Prioritize cytotoxicity assays (e.g., MTT on HEK293 cells) to bridge this gap.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
